![molecular formula C7H11N3O2 B8194273 6-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B8194273.png)
6-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Study of Pyrimidine Structures : The crystal structure of this compound is instrumental in studying the structure of pyrimidines, which are crucial in various biological processes (Schwabenländer, Kirfel, & Müller, 1998).
Applications in Organic Synthesis and Molecular Structure Research : This compound has potential applications in the field of organic synthesis and molecular structure research, offering opportunities for developing new chemical entities (Barakat et al., 2016).
Pharmacological Properties : Pyrimidine-based medicines, including derivatives of this compound, exhibit membrane-stabilizing, immunomodulatory effects, and can normalize metabolic disorders. They also increase the oxidative activity of leukocytes, indicating potential medicinal applications (Meshcheryakova et al., 2022).
Synthesis of Pyrimidine Derivatives : The synthesis of various pyrimidine derivatives using this compound is a significant area of research. These derivatives have applications in studying chemical reactions and exploring new synthetic pathways (Dzvinchuk & Lozinskii, 2007).
Exploration of Hydrogen-Bond-Based Synthon Motifs : The compound's ability to form cocrystals with other molecules allows for the exploration of hydrogen-bond-based synthon motifs, which is vital in the study of molecular interactions and crystal engineering (Gerhardt & Egert, 2015).
Anti-Inflammatory Activity : Some derivatives of this compound have demonstrated significant anti-inflammatory effects, suggesting potential applications in developing new anti-inflammatory drugs (Shang Lin-lin & C. Dong, 2010).
Nonlinear Optical Device Fabrications : Pyrimidine-based bis-uracil derivatives, which can be synthesized using this compound, show considerable nonlinear optical properties. This makes them efficient candidates for nonlinear optical device fabrications (Mohan et al., 2020).
Hypotensive Activity : Some synthesized compounds containing this pyrimidine derivative showed hypotensive activity, comparable to that of reference drugs like nebivolol, lisinopril, and amlodipine. This indicates potential applications in cardiovascular drug research (Kataev et al., 2014).
properties
IUPAC Name |
6-(dimethylamino)-1-methylpyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-9(2)6-4-5(11)8-7(12)10(6)3/h4H,1-3H3,(H,8,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLHSRXJRCCOPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)NC1=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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